molecular formula C10H21NO B1484836 trans-2-(Dipropylamino)cyclobutan-1-ol CAS No. 2165722-30-3

trans-2-(Dipropylamino)cyclobutan-1-ol

Cat. No.: B1484836
CAS No.: 2165722-30-3
M. Wt: 171.28 g/mol
InChI Key: IQMFOSFKQGRRQR-NXEZZACHSA-N
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Description

trans-2-(Dipropylamino)cyclobutan-1-ol is a cyclobutane derivative featuring a hydroxyl group at position 1 and a dipropylamino substituent at position 2 in a trans configuration. The four-membered cyclobutane ring introduces significant ring strain, which influences its conformational flexibility and reactivity compared to larger cyclic or acyclic analogs.

Properties

IUPAC Name

(1R,2R)-2-(dipropylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-3-7-11(8-4-2)9-5-6-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMFOSFKQGRRQR-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(Dipropylamino)cyclobutan-1-ol typically involves the following steps:

  • Cyclobutanone Formation: : Cyclobutanone is prepared as the starting material.

  • Amination: : Cyclobutanone undergoes amination with dipropylamine under specific reaction conditions, such as elevated temperature and pressure, to introduce the dipropylamino group.

  • Reduction: : The resulting compound is then reduced to form the this compound.

Industrial Production Methods

In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

trans-2-(Dipropylamino)cyclobutan-1-ol: undergoes various types of chemical reactions:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can further reduce the compound to simpler alcohols or amines.

  • Substitution: : Substitution reactions can replace the dipropylamino group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Cyclobutanone, cyclobutanoic acid.

  • Reduction: : Cyclobutanol, dipropylamine.

  • Substitution: : Various substituted cyclobutanes depending on the nucleophile or electrophile used.

Scientific Research Applications

trans-2-(Dipropylamino)cyclobutan-1-ol: has several scientific research applications:

  • Chemistry: : It serves as a building block in organic synthesis and is used to study cyclobutane derivatives.

  • Biology: : It can be used as a probe to study biological systems and interactions with enzymes.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-2-(Dipropylamino)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Core Structure Functional Groups Key Substituents Stereochemistry
trans-2-(Dipropylamino)cyclobutan-1-ol Cyclobutane Hydroxyl (-OH), Dipropylamino (-NPr₂) Trans-configuration at C1 and C2 trans
2-(Dipropylamino)ethanethiol () Linear chain Thiol (-SH), Dipropylamino (-NPr₂) Ethane backbone with terminal thiol N/A
VUF25551 () Cyclobutane Hydroxyl (-OH), Oxetane-methylamino 3-Methyloxetane substituent trans
VUF25569 () Cyclobutane Hydroxyl (-OH), Thiophene-carboxamide 3-Chlorothiophene-2-carboxamide cis
1-(1-Aminobutan-2-yl)cyclopentan-1-ol () Cyclopentane Hydroxyl (-OH), Primary amino (-NH₂) Butyl-amino side chain N/A

Key Observations :

  • Functional Groups: The hydroxyl and dipropylamino groups enable hydrogen bonding and lipophilic interactions, contrasting with the thiol group in 2-(Dipropylamino)ethanethiol (), which may confer redox activity .
  • Stereochemistry: The trans configuration optimizes spatial separation of substituents, whereas cis analogs (e.g., VUF25569) exhibit distinct conformational preferences, as confirmed by NOE analysis () .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (Qualitative)
This compound C₁₀H₂₁NO 171.28 ~1.2 Moderate (polar solvents)
2-(Dipropylamino)ethanethiol C₈H₁₉NS 161.31 ~2.5 Low (hydrophobic)
VUF25551 C₁₂H₂₃NO₂ 213.32 ~0.8 High (due to oxetane)
VUF25569 C₁₂H₁₇ClNO₂S 274.79 ~2.1 Moderate (amide polarity)

Key Observations :

  • The hydroxyl group in this compound enhances polarity compared to the thiol-containing analog (), but its solubility is lower than VUF25551 due to the latter’s oxetane moiety, which improves aqueous compatibility .
  • VUF25569’s chlorothiophene-carboxamide group increases molecular weight and lipophilicity, favoring membrane permeability .

Biological Activity

Trans-2-(Dipropylamino)cyclobutan-1-ol is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclic structure and the presence of a dipropylamino group, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through several mechanisms:

  • Enzyme Modulation : It can bind to enzymes, altering their activity either by inhibition or activation. This modulation can lead to significant changes in metabolic pathways.
  • Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.
  • Molecular Complex Formation : By forming complexes with other biomolecules, this compound can affect biological processes, potentially leading to therapeutic effects.

Pharmacological Properties

This compound has been studied for its pharmacological properties, including:

PropertyDescription
Antidepressant Activity Potential modulation of neurotransmitter systems.
Antitumor Effects In vitro studies suggest cytotoxic effects on cancer cells.
Neuroprotective Effects May protect neuronal cells from oxidative stress.

Antidepressant Activity

A study investigated the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive behaviors, suggesting that the compound may enhance serotonergic and noradrenergic signaling pathways.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research has shown that this compound may provide neuroprotection in models of neurodegeneration. It appears to reduce oxidative stress markers and promote neuronal survival under stress conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeBiological Activity
Trans-2-(Dimethylamino)cyclobutan-1-olCyclobutane derivativeAntidepressant, neuroprotective
DipropylamineLinear amineLimited biological activity
CyclobutanolSimple cyclobutaneMinimal pharmacological effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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